Melodorinol

Description

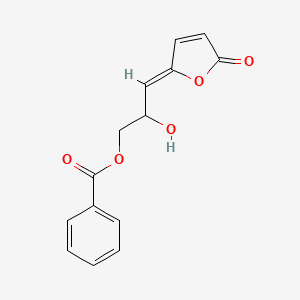

Structure

3D Structure

Properties

Molecular Formula |

C14H12O5 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

[(3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate |

InChI |

InChI=1S/C14H12O5/c15-11(8-12-6-7-13(16)19-12)9-18-14(17)10-4-2-1-3-5-10/h1-8,11,15H,9H2/b12-8- |

InChI Key |

WQHRXHYOKDRIRR-WQLSENKSSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC(C=C2C=CC(=O)O2)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC(/C=C\2/C=CC(=O)O2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C=C2C=CC(=O)O2)O |

Synonyms |

melodorinol |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Melodorinol

Botanical Sources and Geographic Distribution

Melodorinol is primarily found in plants belonging to the Annonaceae family, a large family of flowering plants distributed throughout tropical regions of the world.

Isolation from Melodorum fruticosum Lour. and Related Phytochemical Studies

Melodorum fruticosum Lour., a shrub native to Southeast Asia, is a significant natural source of this compound. buu.ac.thmdpi.com In Thai traditional medicine, its flowers have been used as a tonic and to reduce fever. buu.ac.th Phytochemical investigations of this plant have revealed a diverse array of compounds, including terpenoids, aromatic compounds, flavonoids, and heptenes. buu.ac.thmdpi.comekb.eg

Specifically, this compound has been isolated from the roots and flowers of M. fruticosum. buu.ac.thtci-thaijo.org A study on the roots of M. fruticosum led to the isolation of this compound along with several other compounds, including acetylthis compound, a naturally occurring derivative. buu.ac.th Another study focusing on the flowers also successfully isolated this compound. tci-thaijo.org The stem bark of M. fruticosum has also been a source for the isolation of various flavonoids and other compounds. mdpi.comscienceandtechnology.com.vnnih.gov

Identification in Other Annonaceae Genera (e.g., Artabotrys, Xylopia, Uvaria, Sphaerocoryne)

Beyond Melodorum fruticosum, this compound and its derivatives have been identified in several other genera within the Annonaceae family.

Artabotrys : this compound and acetylthis compound were isolated from Artabotrys madagascariensis found in the Madagascar rainforest. researchgate.net Phytochemical screenings of other Artabotrys species, such as Artabotrys brachypetalus, Artabotrys hexapetalus, and Artabotrys crassifolius, have revealed the presence of various classes of compounds including alkaloids, flavonoids, and terpenoids, suggesting the potential for finding this compound or related structures in these species as well. jomped.orgupdatepublishing.comresearchgate.netinnovareacademics.inphytojournal.comopenagrar.de

Xylopia : While direct isolation of this compound from Xylopia species is not prominently reported, studies on Xylopia aethiopica and Xylopia pierrei have identified a rich diversity of phytochemicals, including terpenoids and flavonoids, which are often found alongside this compound in other Annonaceae plants. openagrar.deresearchgate.netnih.govscirp.orgmediresonline.orgajpbp.com

Uvaria : The genus Uvaria is known to produce a variety of bioactive compounds. researchgate.netsciencearchives.orgresearchgate.netacgpubs.orgmdpi.com Although direct isolation of this compound from this genus is not specified in the provided results, the presence of other butenolides and related compounds in species like Uvaria siamensis suggests it as a potential source. researchgate.net

Sphaerocoryne : this compound and acetylthis compound have been isolated from the fruit of Sphaerocoryne affinis (also known as Melodorum fruticosum). nih.govnih.govresearchgate.net The genus Sphaerocoryne, which was formerly known as Melodorum, contains species that are known to produce novel heptenolides. nih.gov Specifically, acetylthis compound was isolated from the seeds of Sphaerocoryne affinis. nih.gov

Methodologies for Extraction and Purification from Plant Matrix

The isolation of this compound from its natural sources involves a multi-step process that includes extraction with appropriate solvents followed by chromatographic separation and purification.

Solvent-Based Extraction Techniques

The initial step in isolating this compound from plant material is typically extraction using organic solvents. The choice of solvent is crucial for efficiently extracting the target compound.

Commonly used solvents for the extraction of compounds from Melodorum fruticosum and other Annonaceae plants include:

Dichloromethane (B109758) (CH2Cl2) : This solvent has been successfully used to extract this compound and its derivatives from the roots of M. fruticosum. buu.ac.th

Methanol (B129727) (MeOH) : Methanol is another polar solvent used in the successive extraction of plant materials, often following a less polar solvent like dichloromethane. buu.ac.th

Ethanol : Ethanol has been used for the extraction of compounds from Artabotrys madagascariensis and Sphaerocoryne affinis fruits. researchgate.netnih.gov

Acetone : Acetone has been employed for extracting phytochemicals from various Annonaceae species. openagrar.de

n-Hexane : This nonpolar solvent is used to extract less polar compounds from the plant matrix. scienceandtechnology.com.vn

The general procedure often involves maceration of the dried and powdered plant material with the chosen solvent at room temperature. buu.ac.thscienceandtechnology.com.vnopenagrar.de This is typically followed by filtration and evaporation of the solvent to yield a crude extract. buu.ac.th

Chromatographic Separation and Purification Strategies

Following solvent extraction, the resulting crude extract, which is a complex mixture of various compounds, undergoes further separation and purification using chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity and size.

Key chromatographic techniques used in the purification of this compound include:

Vacuum Liquid Chromatography (VLC) : This is often used as an initial fractionation step for the crude extract. The extract is passed through a column packed with a stationary phase (commonly silica (B1680970) gel) under vacuum, and different fractions are collected by eluting with a gradient of solvents of increasing polarity. buu.ac.th

Column Chromatography : This is a standard technique for separating individual compounds from the fractions obtained from VLC or directly from the crude extract. Silica gel is a common stationary phase, and a solvent system is used to elute the compounds. nih.gov

Chromatotron : This is a form of centrifugal chromatography that can be used for the final purification of compounds. buu.ac.th

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification and analysis of compounds.

Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process and to identify the fractions containing the target compound. nih.gov

Characterization of this compound and its Natural Derivatives from Crude Extracts

Once isolated, the chemical structure of this compound and its derivatives is determined using various spectroscopic techniques.

The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for determining the carbon-hydrogen framework of the molecule. buu.ac.thnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact molecular weight and elemental composition of the compound. buu.ac.thscienceandtechnology.com.vnnih.gov

Through these methods, the precise chemical structures of this compound and its naturally occurring derivatives, such as acetylthis compound, have been confirmed. buu.ac.thresearchgate.netnih.gov For instance, a study on the roots of M. fruticosum identified this compound and acetylthis compound among other heptenes. buu.ac.th Similarly, bioassay-guided fractionation of an extract from Artabotrys madagascariensis led to the isolation and characterization of this compound and acetylthis compound. researchgate.net

Chemical Synthesis and Analog Design of Melodorinol

Total Synthesis of Melodorinol and its Stereoisomers

The total synthesis of this compound has been a key objective to confirm its absolute configuration and to provide a renewable source for biological evaluation. Various synthetic routes have been developed, enabling access to not only the natural product but also its non-natural stereoisomers.

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing specific stereoisomers of this compound to elucidate structure-activity relationships. One prominent approach involves the reaction of a lithiated butenolide with a chiral building block derived from glyceraldehyde.

A successful enantioselective total synthesis of (S)-(+)-melodorinol and its acetylated counterpart, (S)-(+)-acetylthis compound, has been reported. researchgate.net This method begins with the reaction of a lithiated butenolide with 2,3-O-alkylidene-D-glyceraldehyde. researchgate.net This key step is followed by a sequence of reactions including elimination, hydrolysis, benzoylation, and acetylation to yield the target molecules. researchgate.net Another strategy starts with an alkoxyfuran, which undergoes lithiation and subsequent reaction with glyceraldehyde to furnish two diastereomers. researchgate.net These adducts are then treated with p-toluenesulfonic acid to form a γ-propylidene butenolide, a key intermediate that can be acylated to produce this compound and acetylthis compound. researchgate.net

Palladium-Catalyzed Synthesis Methodologies

Palladium catalysis has emerged as a powerful tool in modern organic synthesis, and it has been effectively applied to the total synthesis of this compound. A notable methodology utilizes a palladium-catalyzed enyne coupling reaction. This approach has been successfully employed to synthesize both enantiomers of this compound and acetylthis compound. researchgate.netresearchgate.net The application of this palladium-catalyzed strategy was instrumental in redetermining the absolute configurations of these natural products. researchgate.net

Diverted Total Synthesis Strategies

Diverted total synthesis is a strategic approach that enables the generation of a library of analogues from a common intermediate in a synthetic pathway. researchgate.netsite123.me This strategy has been extensively used for this compound to create a series of analogues with structural modifications in various regions of the molecule. researchgate.netlookchem.comsite123.me By diverting the main synthetic route, researchers can efficiently introduce structural diversity and perform systematic structure-activity relationship (SAR) studies. researchgate.netsite123.me This approach has led to the synthesis of numerous this compound analogues, which were subsequently evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.netlookchem.comresearchgate.net

Rational Design and Synthesis of this compound Analogues

The rational design of analogues aims to improve the potency and selectivity of the parent compound, this compound. This involves targeted structural modifications at key positions and the introduction of new chemical functionalities.

Structural Modification at Key Positions (e.g., C-6, C-7, furanone ring)

Structure-activity relationship studies have revealed that modifications at the C-6 and C-7 positions, as well as on the furanone ring, significantly impact biological activity. researchgate.netlookchem.com

Stereochemistry and Acylation at C-6 and C-7: The stereochemistry at the C-6 position plays a critical role in the cytotoxicity of the analogues. researchgate.netlookchem.com Furthermore, the nature of the acyl substituents on the hydroxyl groups at both C-6 and C-7 has been shown to greatly affect cytotoxicity. researchgate.netlookchem.com For instance, replacing acyl groups can modulate the compound's lipophilicity and electronic properties, thereby influencing its biological effect. lookchem.com

Furanone Ring Modification: The furanone ring is a key structural feature. Introducing a bromine atom at the 4-position of the furanone ring has been shown to enhance the Michael acceptor ability of the scaffold through an efficient addition-elimination mechanism. lookchem.com This modification leads to a significant increase in cytotoxicity. lookchem.com

The following table summarizes the effect of certain structural modifications on cytotoxicity against the KB cancer cell line.

| Compound/Analogue | Modification | IC50 against KB (μM) | Citation |

| (S,Z)-21a | Base structure | 4.73 | lookchem.com |

| (S,Z)-21b | Modified acyl group | 0.43 | lookchem.com |

| 4-bromo-furanone analogues | Bromination of furanone ring | Greater cytotoxicity than non-brominated analogues | researchgate.netlookchem.com |

Introduction of Novel Functional Groups and Scaffolds

The introduction of new functional groups and alternative scaffolds is a key strategy in medicinal chemistry to develop novel therapeutic agents. chemrxiv.orgeurjchem.comrsc.org

In the context of this compound, a significant finding was the synthesis of novel 4-bromo-furanone analogues. researchgate.netlookchem.com The introduction of the bromine atom onto the furanone scaffold represents a key functional group modification. lookchem.com These brominated analogues exhibited markedly greater cytotoxicity compared to their non-brominated counterparts. researchgate.netlookchem.com The rationale behind this enhancement is that the electron-withdrawing nature of the bromine atom potentiates the electrophilicity of the furanone ring, making it a more reactive Michael acceptor. lookchem.com This increased reactivity is believed to lead to more efficient covalent modification of biological targets, resulting in enhanced cytotoxic effects. lookchem.com For example, the most potent of these novel analogues showed approximately 15-fold higher cytotoxicity towards KB and HeLa-S3 cell lines than the parent compound, this compound. researchgate.netlookchem.com

Development of Synthetic Methodologies for γ-Alkylidenebutenolide Derivatives

The γ-alkylidenebutenolide scaffold is a core structural motif present in numerous biologically active natural products, including this compound. nih.govresearchgate.net The significant therapeutic potential of these compounds has spurred considerable effort in the development of efficient and stereoselective synthetic strategies. nih.govresearchgate.net Key challenges in the synthesis of this framework include the stereocontrolled formation of the exocyclic double bond and the construction of the lactone ring. researchgate.net Over the years, a variety of synthetic approaches have emerged, broadly categorized into metal-mediated catalysis and organocatalysis. nih.govresearchgate.net

A number of synthetic strategies have been developed, primarily focusing on three main pathways: the alkylidenation of five-membered heterocycles like 2-oxyfurans and maleic anhydrides, the cyclization of γ-hydroxy or γ-oxoacids and their equivalents, and the lactonization of alk-4-ynoic and alk-4-enoic acids. researchgate.net

Metal-Catalyzed Methodologies

Metal-catalyzed reactions have proven to be powerful tools for the construction of γ-alkylidenebutenolides, offering high efficiency and selectivity.

Copper-Catalyzed Reactions:

Copper catalysis has been extensively used for the synthesis of γ-alkylidenebutenolides. A notable example is the copper(I)-catalyzed addition/annulation sequence involving α-ketoacids and alkynes. acs.org This method provides a direct route to (Z)-ylidenebutenolides with high stereoselectivity and good functional group tolerance. acs.org The reaction is believed to proceed through a formal metalo-carboxylation process. acs.org This methodology has been successfully applied to the synthesis of the natural product bovolide. acs.org

Another significant copper-catalyzed approach involves the cross-coupling and heterocyclization of terminal alkynes with β-iodo-α,β-unsaturated acid derivatives. researchgate.net This palladium-free method proceeds under mild conditions and affords a variety of 5-ylidenebutenolides in good to excellent yields with high regio- and stereoselectivity. researchgate.net

Gold-Catalyzed Reactions:

Gold catalysis has emerged as a potent method for the synthesis of (Z)-γ-alkylidenebutenolides. A bimetallic protocol utilizing gold and copper has been developed for the construction of these compounds from propargyl α-ketoesters. pku.edu.cnnih.govfigshare.comacs.org This reaction involves a gold-catalyzed 1,3-acyloxy migration of the propargyl α-ketoester to form an allenyl ester intermediate, which then undergoes a carbonyl-ene cyclization. pku.edu.cnnih.govfigshare.comacs.org Density functional theory (DFT) calculations suggest that the copper co-catalyst facilitates the generation of the active gold catalyst and promotes the intramolecular carbonyl-ene reaction. pku.edu.cnnih.govfigshare.comacs.org

The optimization of this reaction revealed that the combination of a gold(I) catalyst and a silver additive in toluene (B28343) also yielded comparable efficiency. pku.edu.cn However, other catalysts such as dichloro(pyridine-2-carboxylato)gold(III), PtCl₂, or PtCl₄ resulted in inferior outcomes. pku.edu.cn

Rhodium-Catalyzed Reactions:

Rhodium chemistry has enabled a tandem cross-coupling/oxa-Michael addition/dehydrogenation process for the synthesis of γ-alkylidenebutenolides. nih.gov This atom-economical approach utilizes readily available vinyl carboxylic acids and electron-deficient alkenes as starting materials. nih.gov The methodology has been demonstrated to be scalable, with successful gram-scale synthesis achieved using a low catalyst loading. nih.gov

Palladium and Silver-Catalyzed Reactions:

Palladium and silver have also been employed in the synthesis of (Z)-γ-alkylidenebutenolides. purdue.edu Additionally, silver-promoted lactonization reactions of pent-2-en-4-ynoic acid precursors have been explored for the preparation of the γ-alkylidenebutenolide fragment, particularly in the total synthesis of carotenoids like pyrrhoxanthin. nih.gov

Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone in the synthesis of the γ-alkylidenebutenolide core.

A diastereoselective intramolecular [3 + 2] cycloaddition between a cyclic carbonyl ylide and a γ-alkylidenebutenolide has been utilized in the synthesis of the BCD tricyclic core of brownin F. nih.gov Furthermore, a β-iodo Morita-Baylis-Hillman reaction followed by a Sonogashira cross-coupling and a 5-exo-dig lactonisation sequence has been developed for the flexible synthesis of γ-alkylidenebutenolides. researchgate.net

The total synthesis of this compound and its isomers has been achieved from commercially available D- or L-ribose, showcasing a practical application of these synthetic methodologies. nih.gov

Research Findings on Synthetic Methodologies for γ-Alkylidenebutenolide Derivatives

| Methodology | Catalyst/Reagent | Key Features | Reference(s) |

| Addition/Annulation | Copper(I) | High efficiency and stereoselectivity for (Z)-isomers from α-ketoacids and alkynes. | acs.org |

| Cross-coupling/Heterocyclization | Copper(I) | Palladium-free, mild conditions, good to excellent yields from terminal alkynes and β-iodo-α,β-unsaturated acids. | researchgate.net |

| 1,3-Acyloxy Migration/Carbonyl-Ene Cyclization | Gold(I)/Copper | Bimetallic system for (Z)-isomers from propargyl α-ketoesters. | pku.edu.cnnih.govfigshare.comacs.org |

| Tandem Cross-coupling/Oxa-Michael Addition/Dehydrogenation | Rhodium | Atom-economical, uses vinyl carboxylic acids and electron-deficient alkenes. | nih.gov |

| Lactonization | Silver | Regioselective 5-exo-dig cyclization of pent-2-en-4-ynoic acids. | nih.gov |

| Intramolecular [3 + 2] Cycloaddition | - | Diastereoselective formation of complex polycyclic systems. | nih.gov |

Biological Activities and Mechanistic Studies in Vitro and Preclinical

Antiproliferative and Cytotoxic Activities

Melodorinol has demonstrated broad-spectrum antiproliferative and cytotoxic activity against a variety of human cancer cell lines. Its efficacy, typically measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types.

Studies have shown that this compound exhibits cytotoxic effects against oral epidermoid carcinoma (KB), cervical adenocarcinoma (HeLa), breast adenocarcinoma (MCF-7), and liver hepatocellular carcinoma (HepG-2) cell lines. buu.ac.thresearchgate.net Further investigations have confirmed its antiproliferative activity against colon adenocarcinoma (HT-29), lung carcinoma (A549), and various other tumor cells, with IC50 values reported to be in the micromolar range. researchgate.netnih.govresearchgate.net Specifically, this compound and its analogue, acetylthis compound, displayed antiproliferative activity against five different tumor cell lines with IC50 values ranging from 2.4 to 12 µM. nih.govresearchgate.net

The table below summarizes the cytotoxic activity of this compound against several human cancer cell lines as reported in various studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KB | Oral Epidermoid Carcinoma | >27.1 | buu.ac.thresearchgate.net |

| HeLa | Cervical Adenocarcinoma | >27.1 | buu.ac.thresearchgate.net |

| MCF-7 | Breast Adenocarcinoma | >27.1 | buu.ac.thresearchgate.net |

| HepG-2 | Liver Hepatocellular Carcinoma | >27.1 | buu.ac.thresearchgate.net |

| HT-29 | Colon Adenocarcinoma | 2.4 - 12 | nih.gov |

| A549 | Lung Carcinoma | - | researchgate.net |

| MDA-MB-231 | Breast Adenocarcinoma | - | researchgate.net |

Structure-activity relationship studies have revealed that modifications to the this compound structure can significantly enhance its cytotoxic potency. researchgate.netlookchem.com The addition of an acetyl group to form acetylthis compound, for instance, has been shown to increase its antiproliferative activity. nih.govresearchgate.net

Derivatization of this compound has led to the synthesis of several analogues with improved efficacy. For example, enhancing the hydrophobicity of the side chain at certain positions can lead to an increase in antiproliferative activity against KB, HeLa, and MCF-7 cells. buu.ac.th One such analogue, designated 7b, exhibited significantly lower IC50 values against these cell lines compared to the parent compound. buu.ac.th Conversely, introducing a hydrophilic moiety or removing the lactone ring resulted in a loss of activity. buu.ac.thresearchgate.net

Furthermore, the synthesis of novel 4-bromo-furanone analogues of this compound has yielded compounds with substantially greater cytotoxicity, showing approximately 15-fold higher activity against KB and HeLa-S3 cells than this compound itself. researchgate.netlookchem.com These analogues also demonstrated exceptional potency against MCF-7, HT-29, and A549 cell lines. researchgate.netlookchem.com

The table below compares the in vitro cytotoxicity of this compound with some of its key analogues against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (7) | KB | >27.1 | buu.ac.thresearchgate.net |

| HeLa | >27.1 | buu.ac.thresearchgate.net | |

| MCF-7 | >27.1 | buu.ac.thresearchgate.net | |

| HepG-2 | >27.1 | buu.ac.thresearchgate.net | |

| Analogue (4) | KB | 2.2 | buu.ac.thresearchgate.net |

| HeLa | 2.2 | buu.ac.thresearchgate.net | |

| MCF-7 | 4.2 | buu.ac.thresearchgate.net | |

| HepG-2 | 16.3 | buu.ac.thresearchgate.net | |

| Analogue (7b) | KB | 1.9 | buu.ac.th |

| HeLa | 2.3 | buu.ac.th | |

| MCF-7 | 2.4 | buu.ac.th | |

| HepG-2 | 10.8 | buu.ac.th | |

| Acetylthis compound | Multiple Cell Lines | 2.4 - 12 | nih.gov |

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound and its analogues are mediated through the induction of apoptosis, a form of programmed cell death.

Research indicates that this compound derivatives trigger apoptosis through both intrinsic and extrinsic pathways. A study on the analogue 7R-acetylthis compound (7R-AMDL) in triple-negative breast cancer cells (MDA-MB-231) showed a significant increase in both early and late apoptosis. researchgate.net

A key event in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive zymogens and are activated in a proteolytic cascade. nih.gov Initiator caspases (like caspase-8 and -9) are activated first and in turn activate executioner caspases (like caspase-3). mdpi.com

Studies on this compound analogues have confirmed their ability to activate this caspase cascade. Treatment of MDA-MB-231 cells with 7R-acetylthis compound led to the activation of both extrinsic and intrinsic apoptotic pathways via the caspase cascade. researchgate.net Specifically, this analogue was shown to activate caspase-9 and cleave caspase-8. researchgate.net In another study, acetylthis compound was found to trigger apoptosis in HeLa cells through the activation of caspase-3 and caspase-9. researchgate.net The activation of executioner caspases ultimately leads to the cleavage of cellular proteins and DNA, resulting in the characteristic morphological changes of apoptosis. mdpi.comfrontiersin.org

The extrinsic apoptosis pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. thermofisher.comresearchgate.net This interaction leads to the formation of a death-inducing signaling complex (DISC) and the subsequent activation of initiator caspase-8. qiagen.com

Cell Cycle Perturbation and Inhibition

The cell cycle is a highly regulated process that governs cell proliferation. thermofisher.com It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). thermofisher.comwikipedia.org Checkpoints exist between these phases to ensure cellular integrity before division proceeds. thermofisher.com The ability to arrest the cell cycle is a key mechanism for many anti-cancer agents.

This compound derivatives have been shown to disrupt normal cell cycle progression in cancer cells. Extracts from Sphaerocoryne affinis, from which acetylthis compound is isolated, were found to induce cell cycle arrest in HeLa cells. researchgate.net Further investigation revealed that treatment with purified acetylthis compound directly disrupts the cell cycle, contributing to its anti-proliferative effects. nih.govresearchgate.net This arrest prevents cancer cells from entering the subsequent phases of division, thereby inhibiting tumor growth.

Progression through the phases of the cell cycle is driven by the sequential activation of enzyme complexes composed of cyclins and cyclin-dependent kinases (CDKs). khanacademy.orgresearchgate.net Cyclins are regulatory proteins whose levels fluctuate throughout the cycle, while CDKs are catalytic kinases that phosphorylate target proteins to drive cell cycle events. khanacademy.org Dysregulation of these molecules is a hallmark of cancer. researchgate.net

Acetylthis compound has been found to directly interfere with this regulatory machinery. In HeLa cells, treatment with the compound led to a marked reduction in the expression of Cyclin E and CDK1/2. nih.govresearchgate.net Cyclin E is crucial for the transition from the G1 to the S phase, where DNA replication occurs. researchgate.net By reducing the levels of these key regulatory proteins, acetylthis compound effectively halts the cell cycle, demonstrating a clear mechanism for its anti-proliferative activity. nih.gov

Table 2: Effect of Acetylthis compound on Cell Cycle Regulatory Proteins in HeLa Cells

Compound Target Protein Observed Effect Cell Cycle Phase Affected Source Acetylthis compound Cyclin E Expression Reduced G1/S Transition [1, 2, 13] CDK1 Expression Reduced G2/M Transition [1, 2] CDK2 Expression Reduced G1/S Transition [1, 2]

Anti-Metastatic and Anti-Invasion Effects

Cancer metastasis, the process by which cancer cells spread from the primary tumor to distant sites, is a major cause of mortality. nih.gov This process involves cell invasion, where cancer cells penetrate surrounding tissues and blood vessels. bmbreports.org Key enzymes involved in this process are matrix metalloproteinases (MMPs), which degrade the extracellular matrix (ECM), a major barrier to cell movement. thno.orgfrontiersin.org

The derivative 7R-acetylthis compound (7R-AMDL) has demonstrated significant anti-metastatic and anti-invasion properties in preclinical models. researchgate.net In studies using the highly aggressive MDA-MB-231 triple-negative breast cancer cell line, 7R-AMDL was shown to inhibit both cell migration and invasion at non-cytotoxic concentrations. researchgate.net The mechanism underlying this effect was linked to a reduction in the expression of matrix metallopeptidase 9 (MMP-9). researchgate.net By downregulating MMP-9, 7R-AMDL hinders the cancer cells' ability to degrade the ECM, thereby impeding their invasive potential. researchgate.netnih.gov

Inhibition of Cancer Cell Migration and Invasion

This compound has demonstrated notable inhibitory effects on the migration and invasion of various cancer cell lines in preclinical studies. researchgate.netnih.gov The process of metastasis, which involves the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. sigmaaldrich.comnih.gov This process is dependent on the ability of cancer cells to migrate and invade surrounding tissues and blood vessels. sigmaaldrich.com

Research has shown that this compound can impede these critical steps in the metastatic cascade. researchgate.netnih.gov For instance, studies on breast cancer cells have revealed that this compound can suppress their migratory and invasive capabilities. nih.gov This inhibition is often dose-dependent, with higher concentrations of the compound leading to a more significant reduction in cell movement. nih.gov The ability of cancer cells to degrade the extracellular matrix (ECM), a key barrier to their movement, is a crucial aspect of invasion. mdpi.com this compound's interference with this process underscores its potential as an anti-metastatic agent.

Furthermore, the anti-migration and anti-invasion properties of this compound are not limited to a single type of cancer. Studies have reported similar effects in other cancer cell lines, suggesting a broader applicability of its anti-metastatic action. researchgate.netdovepress.com The morphology of cancer cells can also be indicative of their metastatic potential, with a shift from an epithelial to a mesenchymal-like phenotype often associated with increased motility. dovepress.com Some studies have observed that treatment with compounds like this compound can influence this morphology, further supporting its role in hindering cancer cell dissemination. dovepress.com

Downregulation of Matrix Metalloproteinases (e.g., MMP-9)

A key mechanism through which this compound is thought to inhibit cancer cell invasion is by downregulating the expression and activity of matrix metalloproteinases (MMPs). plos.org MMPs are a family of enzymes that play a critical role in degrading the various protein components of the extracellular matrix, thereby facilitating cancer cell invasion and metastasis. mdpi.complos.org Among these, MMP-9, also known as gelatinase B, is particularly significant in the context of cancer progression. nih.govmdpi.com

Elevated levels of MMP-9 are frequently observed in various types of aggressive cancers and are often correlated with poor prognosis and increased metastatic potential. mdpi.comnih.gov This enzyme is instrumental in the breakdown of type IV collagen, a major component of the basement membrane, which acts as a significant barrier to tumor cell invasion. plos.org By degrading this barrier, MMP-9 allows cancer cells to penetrate surrounding tissues and enter the bloodstream, leading to the formation of secondary tumors. mdpi.com

Preclinical studies have indicated that this compound can effectively suppress the expression of MMP-9 in cancer cells. plos.org This downregulation is believed to be a crucial factor in its anti-invasive effects. By reducing the levels of MMP-9, this compound helps to maintain the integrity of the extracellular matrix, thereby hindering the ability of cancer cells to spread. mdpi.com The inhibition of MMP-9 by this compound represents a targeted approach to disrupting the metastatic process, highlighting its therapeutic potential in controlling the spread of cancer.

Influence on Nuclear Factor Kappa B (NF-κB) Signaling

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of various cellular processes, including inflammation, immune responses, cell survival, and proliferation. xjtu.edu.cnnih.gov In the context of cancer, the aberrant activation of the NF-κB pathway is a common occurrence and plays a pivotal role in promoting tumorigenesis, including the processes of migration and invasion. frontiersin.orgnih.gov The NF-κB family of transcription factors, when activated, translocates to the nucleus and induces the expression of numerous genes that contribute to cancer progression. nih.gov

There are two primary NF-κB signaling pathways: the canonical and the non-canonical pathway. nih.gov The canonical pathway is the more common route of activation and is typically triggered by pro-inflammatory cytokines and pathogen-associated molecular patterns. frontiersin.org This pathway is known to be involved in promoting the survival of cancer cells and orchestrating cancer-related inflammation, which can further fuel tumor growth and metastasis. xjtu.edu.cn

Emerging evidence suggests that this compound may exert some of its anti-cancer effects by modulating the NF-κB signaling pathway. While direct studies on this compound's influence on NF-κB are still developing, the known interplay between NF-κB and processes that this compound affects, such as the expression of MMPs, suggests a likely connection. The expression of MMP-9, for instance, is known to be regulated by NF-κB. Therefore, the downregulation of MMP-9 by this compound could be, at least in part, a consequence of its inhibitory effects on the NF-κB pathway. By interfering with this key signaling cascade, this compound may disrupt the intricate network that promotes cancer cell migration and invasion.

Targeted Intervention in Cellular Signaling Pathways

In Silico and Experimental Evaluation of RAS/MAPK/ERK Pathway Modulation

The RAS/MAPK/ERK signaling pathway is a fundamental cascade that transduces signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival. nih.govnews-medical.net Dysregulation of this pathway, often due to mutations in key components like the RAS family of proteins, is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis. nih.govplos.org The pathway consists of a series of protein kinases, including RAF, MEK, and ERK, which are sequentially activated. frontiersin.org

In silico studies, which involve computational modeling and simulations, have become valuable tools for predicting the interaction of potential drug candidates with specific molecular targets. plos.org These studies can provide insights into how a compound like this compound might bind to and modulate the activity of proteins within the RAS/MAPK/ERK pathway. nih.gov Such computational approaches can help in identifying potential binding sites and predicting the efficacy of a compound, guiding further experimental validation. plos.org

Experimental evaluations are crucial to confirm the findings from in silico studies. plos.org These can involve a variety of techniques, such as western blotting, to measure the phosphorylation status and, therefore, the activation state of key proteins in the pathway like ERK. mdpi.com A reduction in the phosphorylation of ERK in cancer cells treated with this compound would provide strong evidence for its inhibitory effect on the RAS/MAPK/ERK pathway. By targeting this critical signaling cascade, this compound could potentially halt the uncontrolled proliferation that drives tumor growth. nih.govnih.gov

Inhibition of AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is another crucial intracellular cascade that governs cell growth, proliferation, survival, and metabolism. mdpi.comoaepublish.com This pathway is frequently hyperactivated in a wide range of human cancers, contributing significantly to tumorigenesis and resistance to therapy. oncotarget.comaging-us.com The activation of this pathway begins with the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3) by PI3K, which in turn leads to the phosphorylation and activation of AKT. mdpi.com

Activated AKT then influences a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key protein that exists in two distinct complexes, mTORC1 and mTORC2. oncotarget.comnih.gov The activation of mTORC1, in particular, leads to the phosphorylation of downstream effectors that are critical for protein synthesis and cell growth. oncotarget.com

Studies have shown that certain natural compounds can effectively inhibit the PI3K/AKT/mTOR pathway in cancer cells. mdpi.comnih.gov While direct and specific research on this compound's effect on this pathway is ongoing, its known biological activities in cancer cells suggest a potential role in modulating this cascade. Inhibition of the AKT/mTOR pathway can lead to a reduction in cancer cell proliferation and survival. nih.gov The potential for this compound to interfere with this signaling route presents another promising avenue for its development as an anticancer agent.

Other Pharmacological and Biological Activities

Beyond its direct anti-cancer effects, this compound and related compounds isolated from its natural source, Melodorum fruticosum, have been reported to possess other biological activities. acs.orgmdpi.com Phytochemical investigations of this plant have revealed a variety of compounds, including terpenoids, flavonoids, and alkaloids, some of which have demonstrated significant antioxidant and anti-inflammatory properties. mdpi.com

For instance, some flavonoids isolated from Melodorum fruticosum have shown potent α-glucosidase inhibitory activity, which is relevant for the management of blood sugar levels. mdpi.com Additionally, cytotoxic activities against various human cancer cell lines, such as KB, Hep G2, and MCF7, have been reported for several compounds from this plant. mdpi.combuu.ac.th While not all of these activities are directly attributed to this compound itself, the phytochemical profile of its source plant suggests a rich therapeutic potential.

Furthermore, derivatives and analogues of this compound have been synthesized and evaluated for their biological activities. researchgate.netlookchem.com These studies have shown that structural modifications can significantly impact the cytotoxic potency of the parent compound. buu.ac.thlookchem.com For example, the introduction of certain acyl substituents has been found to enhance the antiproliferative activity against various tumor cell lines. researchgate.netbuu.ac.th These findings highlight the potential for developing more potent anti-cancer agents based on the this compound scaffold.

Anti-Melanogenic Properties and Underlying Mechanisms

This compound has been identified as a potent inhibitor of melanogenesis. researchgate.net Studies evaluating γ-alkylidenebutenolides from Melodorum fruticosum revealed that both stereoisomers of this compound significantly inhibit melanin (B1238610) production. researchgate.net Specifically, (S)-melodorinol and (R)-melodorinol demonstrated strong melanogenesis inhibitory activity. researchgate.net Their efficacy is notably higher than that of arbutin, a commonly used skin-lightening agent. researchgate.net

The underlying mechanism of this activity is an area of ongoing investigation. While its inhibitory effect on melanin production is potent, one study reported that this compound has no direct inhibitory effects on tyrosinase, the key enzyme in the melanin synthesis pathway. researchgate.net This suggests that this compound may not act by directly blocking the tyrosinase enzyme's active site. Instead, its anti-melanogenic effects could be mediated through other mechanisms, such as the downregulation of signaling pathways that control the expression of melanogenic genes like the microphthalmia-associated transcription factor (MITF). clinmedjournals.orgnih.gov

Table 1: Anti-Melanogenic Activity of this compound and Related Compounds

| Compound | Melanogenesis Inhibitory Activity (IC₅₀, µM) | Source |

|---|---|---|

| (S)-Melodorinol | 2.5 | researchgate.net |

| (R)-Melodorinol | 2.9 | researchgate.net |

| (S)-Isothis compound | 0.29 | researchgate.net |

| (R)-Isothis compound | 0.39 | researchgate.net |

| Arbutin (Reference) | 174 | researchgate.net |

Antimalarial Activity

This compound has been investigated for its potential as an antimalarial agent. Studies on compounds isolated from plants known to contain this compound, such as Cleistochlamys kirkii and Uvaria siamensis, have shown activity against the malaria parasite, Plasmodium falciparum. researchgate.netresearchgate.netresearchgate.net

Research on constituents from C. kirkii indicated that some isolated compounds exhibited antiplasmodial activity with IC₅₀ values ranging from 0.2 to 40 μM against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. researchgate.netacs.org More specifically, an evaluation of compounds from Uvaria siamensis found that this compound inhibited plasmodial growth moderately at a concentration of 20 μM but was considered to have low selectivity. researchgate.net Another study focusing on constituents of C. kirkii reported that the isolated metabolite (E)-acetylthis compound, a derivative of this compound, showed an IC₅₀ value of 7.6 µM against the 3D7 strain of P. falciparum. researchgate.net

Table 2: Antimalarial Activity of this compound and Related Compounds

| Compound/Extract | Target Organism | Observed Activity | Source |

|---|---|---|---|

| This compound | Plasmodium falciparum | Moderate inhibition at 20 µM; low selectivity | researchgate.net |

| (E)-acetylthis compound | P. falciparum (3D7 strain) | IC₅₀: 7.6 µM | researchgate.net |

| Cleistochlamys kirkii Crude Extract | P. falciparum (3D7 strain) | 72% inhibition at 0.01 µg/mL | researchgate.net |

Antifungal Activity Against Plant Pathogens (e.g., Phytophthora parasitica)

One of the most well-documented biological activities of this compound is its antifungal effect, particularly against plant pathogenic fungi. Bioassay-guided fractionation of extracts from the flowers of Melodorum fruticosum identified this compound as a potent inhibitor of the mycelial growth of Phytophthora parasitica, a destructive plant pathogen. researchgate.net

In these studies, this compound demonstrated strong inhibitory action. researchgate.net This suggests its potential for use in agriculture as a natural, eco-friendly fungicide for controlling plant diseases. researchgate.net

Table 3: Antifungal Activity of this compound

| Compound | Target Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| This compound | Phytophthora parasitica | Mycelial Growth Inhibition | 93% | researchgate.net |

| IC₅₀ | 130 µg/mL | researchgate.net |

Indirect Association with Antioxidant Properties in Source Extracts

While extracts from plants containing this compound, such as Melodorum fruticosum and Uvaria siamensis, have been shown to possess antioxidant properties, studies on the isolated compound itself tell a different story. researchgate.netnih.gov For instance, the dichloromethane (B109758) extract of M. fruticosum flowers, from which this compound is isolated, was found to have an antioxidant IC₅₀ value of 87.6 µg/mL. nih.gov

However, direct testing of purified this compound has indicated that it does not have significant antioxidant activity. researchgate.net A comprehensive analysis of compounds from U. siamensis that evaluated antioxidant properties using DPPH, FRAP, and ABTS⁺ assays found that this compound had no detectable activity. researchgate.net This indicates an indirect association, where the antioxidant effects of the plant extracts are likely due to other constituents, such as phenolic compounds, rather than this compound itself. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Melodorinol and Analogues

Elucidation of Essential Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. For melodorinol and its analogues, while a specific model has not been published, SAR studies point to several critical pharmacophoric elements responsible for their cytotoxic activity.

Key features identified include:

A Hydrogen Bond Acceptor: The carbonyl group of the furanone ring is a crucial hydrogen bond acceptor.

A Hydrophobic Region: The phenyl group associated with the benzoyl moiety provides a necessary hydrophobic interaction domain.

Hydrogen Bond Donors/Acceptors: The hydroxyl and acyl groups at the C-6 and C-7 positions serve as key points for hydrogen bonding.

An Electrophilic Center: The α,β-unsaturated lactone system can act as a Michael acceptor, a feature often associated with the covalent modification of biological targets.

Analysis of related furanone-containing compounds suggests that a pharmacophore model would likely highlight the spatial relationship between the electrophilic furanone ring, the hydrophobic aromatic regions, and the oxygenated substituents on the aliphatic chain. These elements collectively define the interaction of the molecule with its biological target, governing its cytotoxic potency.

Significance of Stereochemistry at Chiral Centers (e.g., C-6 position)

The stereochemistry of this compound plays a pivotal role in its biological activity. The aliphatic side chain contains chiral centers, and studies have demonstrated that the specific configuration at these centers is crucial for cytotoxicity.

Research has shown that the stereochemistry at the C-6 position is particularly important. researchgate.net It has been determined that the natural enantiomer of this compound possesses the 6S configuration, and this configuration is essential for its potent cytotoxic effects. researchgate.net Synthetic analogues with altered stereochemistry at this position typically exhibit significantly reduced activity, indicating that the spatial orientation of the substituent at C-6 is a key determinant for target binding and subsequent biological response. This stereochemical dependence underscores the highly specific nature of the interaction between this compound and its cellular target.

Influence of Acyl Substituents and Hydrophobic Moieties on Biological Potency

Modifications to the acyl substituents and the introduction of hydrophobic groups have been shown to significantly modulate the cytotoxic potency of this compound analogues. The nature of the acyl groups at the C-6 and C-7 hydroxyl positions is a critical factor influencing activity. researchgate.net

Studies involving the derivatization of this compound have shown that both the type and position of the acyl group can impact cytotoxicity. For instance, replacing the acetyl group of acetylthis compound with other acyl moieties has led to analogues with varying degrees of potency. The introduction of bulkier or more lipophilic acyl groups can enhance cellular uptake and potentially improve interaction with hydrophobic pockets in the target protein. nih.govnih.gov For example, the derivatization of this compound into compound 7b (as described in source literature) resulted in a compound that was among the most potent across several cell lines. researchgate.net

The cytotoxic activity of various this compound derivatives against several human cancer cell lines is presented below, illustrating the impact of different acyl substituents.

| Compound | R1 | R2 | KB IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) |

| This compound (7) | H | Benzoyl | 20.4 | 29.3 | 24.7 | 18.2 |

| 7a | Acetyl | Benzoyl | 14.5 | 18.2 | 16.3 | 12.1 |

| 7b | Isobutyryl | Benzoyl | 7.9 | 10.5 | 9.4 | 6.3 |

| 7c | Pivaloyl | Benzoyl | 12.3 | 16.4 | 13.5 | 10.8 |

| 7d | Benzoyl | Benzoyl | 18.9 | 25.1 | 20.7 | 15.6 |

| 7e | Benzoyl | H | 25.6 | 33.8 | 28.9 | 22.4 |

Data sourced from Hongnak et al., 2015.

Impact of Structural Modifications on the Furanone Ring System (e.g., Halogenation, Lactone Ring Integrity)

The furanone ring system is an indispensable component for the cytotoxicity of this compound. SAR studies have revealed that both the integrity of the lactone ring and substitutions on the ring itself are critical for maintaining or enhancing biological activity.

Lactone Ring Integrity: The α,β-unsaturated lactone moiety is a key feature. An analogue in which the lactone ring was opened was found to be completely inactive against all tested cancer cell lines. researchgate.net This finding strongly suggests that the constrained ring system and its potential role as a Michael acceptor are essential for the compound's mechanism of action.

Halogenation: The introduction of halogen atoms onto the furanone ring has proven to be a successful strategy for increasing cytotoxic potency. Specifically, novel 4-bromo-furanone analogues of this compound have demonstrated significantly greater cytotoxicity compared to their non-brominated counterparts. researchgate.net This enhancement in activity may be attributed to the increased electrophilicity of the furanone ring, making it a more potent Michael acceptor, or to altered electronic and hydrophobic properties that favor target interaction. The most potent of these brominated analogues showed a 15-fold increase in cytotoxicity against KB and HeLa-S3 cell lines compared to the parent this compound. researchgate.net

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in the public literature, QSAR studies on structurally related butenolides and furanones provide valuable insights into the descriptors that likely govern its activity. openmedicinalchemistryjournal.com QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. jchemlett.com

For cytotoxic butenolides, key molecular descriptors often include:

Electronic Descriptors: Parameters such as the Muliken charge on the carbon atoms of the α,β-unsaturated system and the energy of the Highest Occupied Molecular Orbital (HOMO) are critical. openmedicinalchemistryjournal.com These descriptors relate to the electrophilicity of the molecule and its susceptibility to nucleophilic attack, which is relevant for potential Michael addition reactions.

Steric/Topological Descriptors: Molecular shape and size, described by descriptors like ovality, influence how the molecule fits into its biological target's binding site. openmedicinalchemistryjournal.com

Thermodynamic Descriptors: Properties like electrostatic potential can be crucial for understanding the non-covalent interactions between the ligand and the target. openmedicinalchemistryjournal.com

A hypothetical QSAR model for this compound analogues would likely confirm the importance of the features identified through traditional SAR studies. Such a model could quantify the impact of stereochemistry at C-6, the lipophilicity and size of acyl substituents, and the electronic effects of modifications to the furanone ring, thereby guiding the rational design of new, more potent cytotoxic agents.

Advanced Methodologies in Melodorinol Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

The precise molecular architecture of Melodorinol and its derivatives has been determined through the combined application of several spectroscopic methods. anu.edu.auyoutube.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) Spectroscopy are indispensable for providing a complete structural picture. clariant.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. acs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to piece together the connectivity and spatial relationships of atoms within this compound. nih.govdiva-portal.org For instance, ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. nih.govresearchgate.net This technique was critical in establishing the elemental composition of this compound and its related compounds. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds, such as hydroxyl (O-H) groups or the C=C double bonds found in this compound's structure. diva-portal.org

The collective data from these techniques allows for the unambiguous structural assignment of this compound.

Table 1: Selected Spectroscopic Data for this compound Analogues

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| (Z)-2′-hydroxyacetylthis compound | ¹H NMR (CDCl₃) | δH 7.38 (H-3), δH 6.15 (H-6), δH 5.31 (H-5) | diva-portal.org |

| ¹³C NMR (CDCl₃) | Signals include carbonyls, sp² carbons, oxymethine, oxymethylene, and oxymethyl groups. | diva-portal.org | |

| HRESIMS | Used to confirm the molecular formula C₁₆H₁₅O₇. | nih.gov | |

| IR (KBr) | 3417 cm⁻¹ (O-H stretch), 1639 cm⁻¹ (C=C stretch) | nih.govdiva-portal.org | |

| 7-Acetylsphaerodol | ¹H NMR (CDCl₃) | δH 7.38 (H-3), δH 5.33 (H-5), δH 2.11 (acetyl group) | researchgate.net |

| ¹³C NMR (CDCl₃) | δC 171.2 (acetyl carbonyl) | researchgate.net | |

| HRESIMS | Used to determine the molecular formula C₉H₁₀O₅. | researchgate.net |

Chromatographic Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex mixtures, making it essential for the study of natural products like this compound. torontech.com It is used for both the isolation and purification of the compound from crude plant extracts and for the quantitative assessment of its purity. patsnap.comresearchgate.net

In HPLC, a sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through. torontech.com Compounds separate based on their differential interactions with the stationary and mobile phases. patsnap.com For purity assessment, HPLC coupled with a detector, such as a Diode Array Detector (DAD), can be used. torontech.com A pure compound should ideally yield a single, symmetrical peak in the chromatogram. Peak purity analysis can be performed by analyzing the UV-Vis spectra across the peak; consistent spectra indicate a pure peak, whereas variations suggest the presence of co-eluting impurities. torontech.commdpi.com

For quantification, a validated HPLC method is established. This involves developing a specific set of conditions, including the choice of column (e.g., C18), the composition of the mobile phase (often a gradient of solvents like acetonitrile (B52724) and water), flow rate, and detection wavelength, to achieve optimal separation. researchgate.net A calibration curve is generated using known concentrations of a pure reference standard to quantify the amount of the compound in a given sample, such as a plant extract. researchgate.net

Table 2: Example of HPLC Method Parameters for Quantification of a Related Compound (Melodamide A)

| Parameter | Specification | Reference |

|---|---|---|

| Column | Agilent Zorbax SB-C18 (150 × 4.6 mm, 3.5 µm) | researchgate.net |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | researchgate.net |

| Gradient Program | 15% B to 70% B over 25 minutes | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Temperature | 35°C | researchgate.net |

| Detection | DAD at 230 nm | researchgate.net |

In Silico Computational Chemistry for Drug Discovery and Mechanism Prediction

Computational chemistry provides powerful predictive tools for understanding how a molecule like this compound might interact with biological targets, guiding further experimental work. nih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a specific protein target. rjptonline.org The process involves generating multiple possible binding poses and scoring them based on their binding affinity, typically expressed in kcal/mol. nih.gov A lower binding score generally indicates a more favorable interaction. nih.gov This technique can screen large libraries of compounds against a protein of interest to identify potential drug candidates. phcogj.com In one study, this compound was identified through in silico screening as having a potential binding affinity for the ERK2 protein, a key component in cellular signaling pathways implicated in cancer. nih.gov

Molecular Dynamics (MD) Simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govebsco.com After an initial binding pose is predicted by molecular docking, MD simulations can be run to assess the stability of the protein-ligand complex. rsc.org These simulations model the forces between atoms and their subsequent motions, providing a dynamic view of the interaction and helping to refine the understanding of how the ligand is stabilized within the binding site. rsc.orgfrontiersin.org

Table 3: Molecular Docking Data for this compound

| Target Protein | Ligand | PubChem ID | Binding Score (kcal/mol) | Reference |

|---|

Advanced Cell-Based Assays for Biological Activity Evaluation

To understand the biological effects of this compound at the cellular level, a variety of advanced assays are employed. These tests move beyond initial screening to elucidate the mechanisms underlying the compound's activity.

The MTT Assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. nih.govabcam.com Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. abcam.com The amount of formazan produced, which is quantified by measuring its absorbance with a spectrophotometer, is directly proportional to the number of living cells. nih.gov This assay is frequently used to determine the cytotoxic (cell-killing) potential of a compound by measuring the reduction in cell viability after treatment. nih.gov Research has shown that this compound and its analogue, acetylthis compound, exhibit antiproliferative activity against various tumor cell lines with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. researchgate.net

Flow Cytometry for Apoptosis and Cell Cycle Analysis is a powerful technique for investigating the mechanisms of cell death and growth inhibition. nih.govbdbiosciences.com Flow cytometry can rapidly analyze multiple physical and chemical characteristics of individual cells as they pass through a laser beam. nih.gov To study apoptosis (programmed cell death), cells can be stained with markers like Annexin V, which detects an early apoptotic event. bdbiosciences.com For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide or 7-AAD. bdbiosciences.complos.org The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.netnih.gov By treating cancer cells with a compound like this compound and analyzing them with flow cytometry, researchers can determine if the observed cytotoxicity is due to the induction of apoptosis, an arrest at a specific phase of the cell cycle, or both.

Table 4: Reported Cytotoxic Activity of this compound Analogues from MTT Assay

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Various Tumor Cells | 2.4 - 12 | researchgate.net |

| Acetylthis compound | Various Tumor Cells | 2.4 - 12 | researchgate.net |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (Z)-2′-hydroxyacetylthis compound |

| 7-Acetylsphaerodol |

| 7-AAD (7-Aminoactinomycin D) |

| Acetonitrile |

| Acetylthis compound |

| Annexin V |

| Melodamide A |

| This compound |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

Future Directions and Emerging Research Perspectives

Rational Design of Highly Potent and Selective Melodorinol Derivatives

The rational design and synthesis of new this compound analogues offer a promising strategy to enhance its potency and selectivity. parssilico.com Research groups have actively pursued the synthesis of this compound derivatives to establish clear structure-activity relationships (SAR). researchgate.netlookchem.com

A "diverted total synthesis" approach has been successfully used to create a series of this compound analogues with modifications at various positions on the molecule. researchgate.netlookchem.com The cytotoxicity of these synthetic analogues was then evaluated against a panel of human cancer cell lines, including KB, HeLa-S3, MCF-7, HT-29, and A549. researchgate.netlookchem.com These studies have revealed several key parameters that influence the compound's anticancer activity:

Halogenation: The introduction of a bromine atom to the furanone ring resulted in analogues with significantly greater cytotoxicity compared to their non-brominated counterparts. researchgate.netlookchem.com

Stereochemistry: The stereochemistry at the C-6 position has been identified as an important factor in the cytotoxicity of the molecule. researchgate.netlookchem.com

Acyl Substituents: The nature and placement of acyl groups on the hydroxyl functions at C-6 and C-7 play a crucial role in modulating the biological activity. researchgate.netlookchem.com

Some of the most potent rationally designed analogues have demonstrated a 15-fold higher cytotoxicity towards KB and HeLa-S3 cells than the parent this compound. researchgate.net This highlights the success of synthetic modification in improving the compound's efficacy. The knowledge gained from these SAR studies provides a valuable blueprint for the future design of novel, naturally-derived anticancer agents with improved therapeutic profiles. lookchem.com The use of computational modeling to predict the interactions of designed derivatives with biological targets could further refine this process, leading to the creation of highly selective and potent drug candidates. umich.edu

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Most Potent Analogue | Fold Increase in Potency | Reference |

| KB | >50 | ~3.3 | ~15x | researchgate.net |

| HeLa-S3 | >50 | ~3.3 | ~15x | researchgate.net |

| MCF-7 | Not specified | Highly potent | Not specified | researchgate.net |

| HT-29 | Not specified | Highly potent | Not specified | researchgate.net |

| A549 | Not specified | Highly potent | Not specified | researchgate.net |

This table summarizes the improvement in cytotoxic activity of rationally designed this compound analogues compared to the parent compound.

Integration of Omics Technologies for Systems-Level Mechanistic Understanding

A significant future direction in this compound research is the integration of "omics" technologies to gain a holistic, systems-level understanding of its mechanism of action. nih.gov These high-throughput technologies, including genomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the global molecular changes within a cell upon treatment with this compound. isaaa.orgbmrb.io

Genomics and Transcriptomics would allow researchers to identify the full spectrum of genes whose expression is altered by this compound, moving beyond the currently known targets like Cyclin E. nih.govisaaa.org

Proteomics can uncover the entire set of proteins that are differentially expressed or post-translationally modified, revealing novel signaling pathways and direct binding partners. nih.govbmrb.io

Metabolomics would provide insight into how this compound affects the metabolic networks within cancer cells, which is a crucial aspect of cancer biology. nih.govbmrb.io

Currently, there is a notable lack of published research applying these omics technologies directly to the study of this compound. The application of these powerful tools is expected to uncover previously unknown mechanisms and resistance pathways, identify potential biomarkers for predicting treatment response, and reveal new therapeutic opportunities. nih.gov

Development of Advanced Delivery Systems for Enhanced Biological Efficacy In Vitro

While this compound and its derivatives show promise in laboratory cell cultures, their translation into more complex biological systems could be enhanced through the development of advanced drug delivery systems. researchgate.net Such systems are designed to improve the solubility, stability, and bioavailability of therapeutic agents. nih.gov

Future research could explore the encapsulation of this compound into various nanocarriers to improve its efficacy in in vitro 3D models and subsequent in vivo studies. Potential delivery platforms that could be investigated include:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, potentially improving this compound's stability and cellular uptake. researchgate.net

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to provide controlled or sustained release of this compound, which could enhance its therapeutic effect over time. nih.gov

Hydrogels: For specific applications, hydrogel-based delivery systems could provide localized and sustained release of the compound. nih.gov

To date, no studies have been published on the formulation of this compound into such advanced delivery systems. Research in this area is a critical next step to bridge the gap between promising in vitro cytotoxicity data and potential therapeutic applications. researchgate.net

Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology

The advancement of this compound research from a promising natural product to a potential clinical candidate will be significantly accelerated through collaborative initiatives. afchempharm.co.uk The multifaceted nature of drug discovery, from natural product isolation and synthetic chemistry to complex biological evaluation, necessitates the integration of diverse expertise. cancer.govsygnaturediscovery.com

Research on this compound has already benefited from collaborations between different research units and institutions. For instance, research on this compound analogues has involved partnerships between centers of excellence in natural products chemistry, national cancer institutes, and organic synthesis research units. lookchem.comsite123.me Similarly, mechanistic studies on acetylthis compound have been the result of inter-institutional collaborations between departments in different countries. nih.govnih.gov

Future progress will depend on strengthening and expanding these collaborations. Establishing larger, more formal collaborative research programs, potentially involving partnerships between academia and industry, could provide the necessary resources and expertise to tackle the remaining challenges. afchempharm.co.ukresearchluxembourg.org Such initiatives would be instrumental in advancing the most potent this compound derivatives through the preclinical development pipeline, covering areas from advanced biological testing and omics analysis to formulation and delivery system development.

Q & A

Basic Research Questions

Q. What chromatographic techniques are recommended for isolating Melodorinol from plant extracts, and how can their efficiency be validated?

- Methodological Answer : Isolation typically employs reversed-phase HPLC with a C18 column (5 µm particle size, 250 mm length) and a gradient mobile phase of acetonitrile/water (0.1% formic acid). Validation includes comparing retention times with synthetic standards and assessing purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Efficiency Metrics :

| Technique | Column Type | Mobile Phase | Purity (%) | Yield (%) |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/H2O | ≥95 | 1.2–2.8 |

| TLC | Silica gel | Ethyl acetate/hexane | 90–92 | 0.5–1.0 |

Q. Which spectroscopic methods are most effective for structural elucidation of this compound derivatives?

- Methodological Answer : Combine UV-Vis (for conjugated systems), high-resolution MS (for molecular formula), and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation .

Q. How should researchers design preliminary bioactivity assays for this compound?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments with ANOVA statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological mechanisms be resolved?

- Methodological Answer :

Replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell passage number).

Comparative Analysis : Use orthogonal methods (e.g., siRNA knockdown vs. pharmacological inhibitors) to confirm target engagement.

Meta-Analysis : Apply the PRISMA framework to systematically evaluate published studies, focusing on effect sizes and confounding variables .

Q. What experimental strategies optimize the synthesis of this compound analogs for enhanced bioactivity?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at C-7 to improve binding affinity.

- Catalytic Systems : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance yield.

- Computational Guidance : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

Q. How should researchers design a study to investigate this compound’s metabolic pathways?

- Methodological Answer :

Isotope Tracing : Adminstrate C-labeled this compound to model organisms (e.g., rats), then analyze metabolites via LC-MS/MS.

Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes.

Data Integration : Map metabolic networks using tools like MetaboAnalyst 5.0 .

Data Analysis & Reporting

Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound?

- Methodological Answer :

- Fit data to sigmoidal curves (GraphPad Prism) to calculate EC/IC.

- Report 95% confidence intervals and use Bonferroni correction for multiple comparisons .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer :

- Detailed Protocols : Specify instrument settings (e.g., HPLC pressure, MS ionization mode).

- Open Data : Deposit raw spectra in repositories (e.g., ChemSpider) and share code for computational analyses (GitHub).

- Negative Controls : Include solvent-only groups in bioassays to rule out artifacts .

Contradiction & Validation Framework

| Step | Action | Tool/Standard | Reference |

|---|---|---|---|

| 1 | Replicate under controlled conditions | SOPs from [ISO 17025] | |

| 2 | Cross-validate with orthogonal assays | SPR, ITC, MST | |

| 3 | Publish raw data & analysis scripts | FAIR principles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.